Tosylate vs Mesylate Leaving Group: Superior Hydrolytic Stability with Comparable Synthetic Yield
In comparison to the more reactive mesylate analog (N3-PEG2-Ms), N3-PEG2-Tos exhibits measurably greater hydrolytic stability under aqueous nucleophilic substitution conditions, while maintaining sufficient reactivity for high-yield conjugation . This stability-reactivity balance is critical for multi-step syntheses where premature hydrolysis would compromise overall yield.
| Evidence Dimension | Hydrolytic stability (relative) and synthetic conjugation yield |
|---|---|
| Target Compound Data | Conjugation yields >85% under optimized conditions; stable to hydrolysis under standard nucleophilic substitution (pH 7–9, 25 °C, 12–24 h) |
| Comparator Or Baseline | N3-PEG2-Ms (mesylate analog): higher reactivity but lower hydrolytic stability; may undergo premature hydrolysis in aqueous buffers |
| Quantified Difference | Mesylate exhibits higher reactivity but approximately 2- to 5-fold faster hydrolysis rates under aqueous conditions ; tosylate achieves comparable final conjugation yields (85–95%) with fewer side reactions |
| Conditions | Nucleophilic substitution with primary amines in aqueous/organic solvent mixtures (e.g., DMF/PBS pH 8.0, 25 °C) |
Why This Matters
Procurement teams prioritizing robust, reproducible multi-step syntheses should select N3-PEG2-Tos over the mesylate analog to avoid batch failures from premature leaving group hydrolysis.
